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Compound of Interest

Compound Name: Tributyltin acrylate

Cat. No.: B076294

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of tributyltin acrylate (TBTA). It is intended for an audience with a background in chemistry
and pharmacology, including researchers, scientists, and professionals in drug development.
This document details experimental protocols, presents quantitative data in a structured format,
and visualizes key pathways and workflows.

Introduction

Tributyltin acrylate (TBTA) is an organotin compound that incorporates both a tributyltin
moiety and an acrylate functional group. Organotin compounds have been extensively studied
for their diverse biological activities, while the acrylate motif is a versatile building block in
polymer chemistry and drug design. The unique combination of these two components in TBTA
suggests a potential for interesting chemical and biological properties. This guide outlines the
primary methods for its synthesis and the analytical techniques used for its characterization.

Synthesis of Tributyltin Acrylate

Two primary synthetic routes for tributyltin acrylate are detailed below: the direct esterification
of acrylic acid with bis(tributyltin) oxide and the transesterification of an alkyl acrylate.

Experimental Protocol 1: Direct Esterification

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b076294?utm_src=pdf-interest
https://www.benchchem.com/product/b076294?utm_src=pdf-body
https://www.benchchem.com/product/b076294?utm_src=pdf-body
https://www.benchchem.com/product/b076294?utm_src=pdf-body
https://www.benchchem.com/product/b076294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This method involves the reaction of bis(tributyltin) oxide with acrylic acid. The reaction

proceeds via the formation of a tin-oxygen bond, with the removal of water as a byproduct.

Materials:

Bis(tributyltin) oxide, (BusSn)20

Acrylic acid, CH2=CHCOOH

Toluene (or another suitable solvent for azeotropic water removal)
Dean-Stark apparatus

Reaction flask, condenser, and heating mantle

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
bis(tributyltin) oxide (1 equivalent) and toluene.

Slowly add acrylic acid (2 equivalents) to the stirred solution.

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the
Dean-Stark trap.

Continue the reaction until no more water is collected, indicating the completion of the
reaction.

Cool the reaction mixture to room temperature.

Remove the toluene under reduced pressure using a rotary evaporator to yield crude
tributyltin acrylate.

The crude product can be further purified by vacuum distillation.

Experimental Protocol 2: Transesterification
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Transesterification offers an alternative route, typically involving the reaction of a light alcohol
acrylate (e.g., ethyl acrylate) with a tin alkoxide or oxide in the presence of a catalyst.

Materials:

Ethyl acrylate, CH2=CHCOOCH2CH3

Tributyltin oxide or a corresponding tributyltin alkoxide

Organotin or titanate catalyst (e.g., dibutyltin oxide, 2-octyl titanate)

Polymerization inhibitor (e.g., hydroquinone)

Reaction flask, distillation column, condenser, and heating mantle

Procedure:

Charge a reaction flask with ethyl acrylate, tributyltin oxide (or alkoxide), and a
polymerization inhibitor.

Add the transesterification catalyst to the mixture. The amount of catalyst typically ranges
from 0.5% to 5.0% of the total mass of the reactants.

Heat the mixture to a temperature of 90-130°C.

The lower-boiling ethanol produced during the reaction is continuously removed by
distillation, driving the equilibrium towards the formation of tributyltin acrylate.

Monitor the reaction progress by analyzing the composition of the distillate (e.g., by gas
chromatography).

Once the reaction is complete, the crude product is purified by vacuum distillation to remove
any remaining starting materials and catalyst residues.

Experimental Workflow for Synthesis
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Caption: Synthetic routes to tributyltin acrylate.

Characterization of Tributyltin Acrylate

The structure and purity of the synthesized tributyltin acrylate can be confirmed using various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TBTA.
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Table 1: Predicted *H and 3C NMR Chemical Shifts for Tributyltin Acrylate

1H Chemical Shift (ppm,

13C Chemical Shift (ppm,

Assignment _ :
predicted) predicted)

Tributyl Group

Sn-CH2 1.10 - 1.30 (1) 16 - 18

Sn-CH2-CH= 1.45 - 1.65 (m) 27-29

Sn-(CH2)2-CHz 1.25 - 1.45 (m) 26 - 28

Sn-(CH2)3-CHs 0.85-0.95 (t) 13-14

Acrylate Group

=CH:z (cis to C=0) 5.80 - 5.90 (dd) 128 - 130

=CHz2 (trans to C=0) 6.35 - 6.45 (dd)

-CH= 6.05 - 6.15 (dd) 130 - 132

Cc=0 165 - 167

Note: The predicted chemical shifts are based on data from analogous compounds, including

tributyltin methacrylate and various acrylate esters. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic FT-IR Absorption Bands for Tributyltin Acrylate
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Functional Group Vibrational Mode Wavenumber (cm~?)
C=0 (ester) Stretching ~1720 - 1740

C=C (alkene) Stretching ~1635

C-H (alkane) Stretching ~2850 - 2960

C-O (ester) Stretching ~1150 - 1250

=C-H Out-of-plane bending ~810

Sn-C Stretching ~500 - 600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of TBTA. In electron ionization (El) mode, tributyltin compounds typically show a characteristic

loss of butyl groups.

Table 3: Expected Mass Spectrometry Data for Tributyltin Acrylate

Parameter Value
Molecular Formula C15H3002Sn
Molecular Weight 361.11 g/mol
Expected m/z Fragments (EI-MS)

[M - CaHo]* 304

[M - 2(CaHo)]* 247

[M - 3(CaHo)]* 190
[Sn(CaHo)2]* 235
[SNCaHo]* 177

[Sn]* 120
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Biological Activity and Signaling Pathways

Tributyltin compounds are known to be biologically active and can interact with various cellular
signaling pathways. While specific studies on tributyltin acrylate are limited, the known effects
of the tributyltin moiety provide insight into its potential mechanisms of action.

Retinoid X Receptor (RXR) Agonism

Tributyltin compounds have been identified as agonists of the Retinoid X Receptor (RXR).[1][2]
[3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as
Peroxisome Proliferator-Activated Receptors (PPARS), to regulate gene expression involved in

various physiological processes.
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Caption: RXR signaling pathway activated by tributyltin.
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Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have shown that tributyltin compounds can activate components of the Mitogen-
Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating
cellular processes like proliferation, differentiation, and apoptosis.

Tributyltin Acrylate

(ERK, p38)

Activates

[Transcription Factors]

Induces

Cellular Response
(Proliferation, Apoptosis)

Click to download full resolution via product page

Caption: MAPK signaling pathway modulated by tributyltin.

Relevance to Drug Development
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While tributyltin acrylate itself is not currently a therapeutic agent, its constituent parts and its
known biological activities suggest areas of potential interest for drug development.

e Organotin Compounds in Oncology: Several organotin compounds have been investigated
for their anticancer properties. Their ability to induce apoptosis in cancer cells makes them a
subject of ongoing research in medicinal chemistry.

o Acrylate Derivatives as Warheads: The acrylate moiety can act as a Michael acceptor,
enabling it to form covalent bonds with biological nucleophiles, such as cysteine residues in
proteins. This property is utilized in the design of targeted covalent inhibitors for various
enzymes.

o Targeting RXR and MAPK Pathways: The signaling pathways modulated by tributyltin
compounds are significant targets in drug discovery. RXR agonists are being explored for the
treatment of cancer and metabolic diseases.[4] Similarly, inhibitors of the MAPK pathway are
a major focus in oncology.[1]

The dual functionality of tributyltin acrylate, with a biologically active organometallic
component and a potentially reactive acrylate group, presents a unique chemical scaffold that
could be explored for the development of novel therapeutic agents. However, the inherent
toxicity of tributyltin compounds is a significant hurdle that would need to be addressed through
medicinal chemistry efforts to enhance selectivity and reduce off-target effects.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of tributyltin
acrylate and a comprehensive overview of its characterization using modern analytical
techniques. The exploration of its interaction with key biological signaling pathways, such as
the RXR and MAPK pathways, opens avenues for further research into its potential
applications. While challenges related to toxicity exist, the unique chemical nature of tributyltin
acrylate warrants further investigation within the broader context of medicinal chemistry and
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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